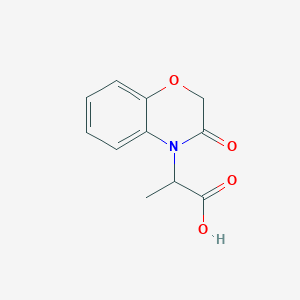

![molecular formula C12H13N3O3 B2524872 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid CAS No. 1006465-90-2](/img/structure/B2524872.png)

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid" is a derivative of benzoic acid, which is a well-known compound in organic chemistry. Benzoic acid derivatives are of significant interest due to their diverse biological activities and their applications in pharmaceuticals and materials science. The compound appears to be a complex molecule with potential for various chemical interactions and applications, although it is not directly mentioned in the provided papers.

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves the formation of azo compounds, as seen in the study of azo-benzoic acids . These compounds were synthesized and characterized using spectroscopic techniques, including NMR, UV-VIS, and IR, which are standard methods for confirming the structure of organic compounds. The synthesis process typically involves the diazotization reaction followed by coupling with a phenolic compound. Although the exact synthesis of the compound is not detailed in the provided papers, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives can be complex, as demonstrated by the synthesis and characterization of co-crystals involving hydroxy benzoic acids . These co-crystals were characterized using X-ray single-crystal diffraction, which is a definitive method for determining the arrangement of atoms within a crystal. The molecular structure is often stabilized by hydrogen bonding and other intermolecular interactions, as seen in the crystal lattice of these co-crystals. The molecular structure of the compound could similarly be analyzed using these techniques to determine its geometry and intermolecular interactions.

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions. For example, the synthesis of Ru(II) complexes with 2-hydroxy-benzoic acid derivatives involved the formation of a tridentate Schiff base ligand and coordination to a metal center . These complexes exhibited intramolecular hydrogen bonding, which is a common feature in the stabilization of such molecules. The compound may also form complexes with metals or engage in hydrogen bonding, affecting its reactivity and properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by their molecular structure. For instance, the solubility of the compounds can be enhanced through the formation of co-crystals, as shown in the study of trans-4-[(2-amino-3,5-dibrobenzyl) amino] cyclohexanol with hydroxy benzoic acids . The presence of functional groups such as hydroxyl or amino groups can also affect the acidity, basicity, and overall reactivity of the compound. The compound "2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid" likely has distinct physical and chemical properties due to its unique structure, which could be elucidated through experimental studies similar to those described in the papers.

Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid, due to its structural complexity, may have applications in the synthesis of heterocyclic compounds, akin to the reactivity and applications of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one (DCNP). DCNP and its derivatives serve as valuable building blocks in the synthesis of various heterocyclic compounds such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This kind of chemical versatility is crucial for developing new compounds with potential applications in pharmaceuticals and dyes. The unique reactivity of such compounds under mild reaction conditions allows for the generation of a wide range of heterocyclic compounds from diverse precursors, suggesting similar synthetic applications for 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid in the field of organic synthesis and drug development (Gomaa & Ali, 2020).

Biological Activities of Related Compounds

Research on compounds structurally related to 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid, such as benzoic acid derivatives and carboxylic acids, reveals a spectrum of biological activities. These activities range from antioxidant, antimicrobial, to cytotoxic effects. For example, natural carboxylic acids derived from plants exhibit a broad spectrum of biological activities due to their structural diversity. The review of these compounds demonstrates a correlation between structure and bioactivity, where antioxidant activity varies with the number of hydroxyl groups and conjugated bonds, indicating that derivatives of benzoic acid, including potentially 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid, could exhibit similar properties based on their functional groups and structural configurations (Godlewska-Żyłkiewicz et al., 2020).

Antioxidant and Radical Scavenging Activities

Chromones and their derivatives, which share a benzoic acid moiety similar to 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid, are known for their antioxidant properties. These compounds are found in significant amounts in the human diet and are associated with various physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. The antioxidant properties of chromones are thought to neutralize active oxygen and free radicals, delaying or inhibiting cell impairment leading to diseases. This suggests that 2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid could also have potential applications in mitigating oxidative stress and related conditions due to its structural features (Yadav et al., 2014).

properties

IUPAC Name |

2-hydroxy-4-[(1-methylpyrazol-3-yl)methylamino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-15-5-4-9(14-15)7-13-8-2-3-10(12(17)18)11(16)6-8/h2-6,13,16H,7H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEWNJQYLKXUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)CNC2=CC(=C(C=C2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-{[(1-methyl-1H-pyrazol-3-YL)methyl]amino}benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

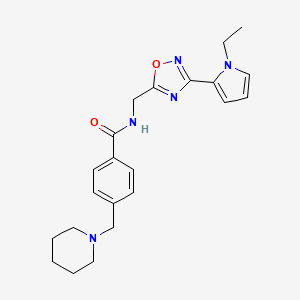

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2524789.png)

![N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)cyclopropanecarboxamide](/img/structure/B2524790.png)

![methyl 4-(2,5-dioxo-6-((tetrahydrofuran-2-yl)methyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2524791.png)

![N-cycloheptyl-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2524793.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)

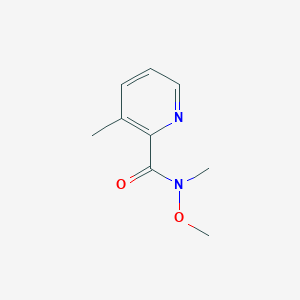

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)

![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)

![Tert-butyl N-[[1-(methylamino)cyclopropyl]methyl]carbamate](/img/structure/B2524801.png)

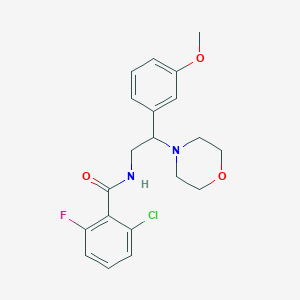

![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)